Methyl 3-chloro-6-methylpicolinate
Overview
Description
Methyl 3-chloro-6-methylpicolinate, also known as MCP, is a chemical compound that belongs to the family of pyridine derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-6-methylpicolinate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules. Methyl 3-chloro-6-methylpicolinate has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
Methyl 3-chloro-6-methylpicolinate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. Methyl 3-chloro-6-methylpicolinate has also been shown to inhibit the growth of cancer cells in vitro and in animal models. In addition, Methyl 3-chloro-6-methylpicolinate has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 3-chloro-6-methylpicolinate is its ability to selectively inhibit the activity of certain enzymes and proteins in the body. This makes it a valuable tool for studying the role of these enzymes and proteins in various biological processes. However, one limitation of Methyl 3-chloro-6-methylpicolinate is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in lab experiments.
Future Directions
There are a number of future directions for research on Methyl 3-chloro-6-methylpicolinate. One area of focus is on developing more efficient and cost-effective methods for synthesizing and purifying Methyl 3-chloro-6-methylpicolinate. Another area of focus is on studying the potential of Methyl 3-chloro-6-methylpicolinate as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, researchers are interested in studying the mechanism of action of Methyl 3-chloro-6-methylpicolinate in more detail, in order to better understand how it works and how it can be used in various applications.
Scientific Research Applications
Methyl 3-chloro-6-methylpicolinate has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential to act as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. Methyl 3-chloro-6-methylpicolinate has also been investigated for its potential as a treatment for Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
methyl 3-chloro-6-methylpyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-4-6(9)7(10-5)8(11)12-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIMSHWQPOAENN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189250 | |
Record name | 2-Pyridinecarboxylic acid, 3-chloro-6-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301189250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-6-methylpicolinate | |
CAS RN |
894074-83-0 | |
Record name | 2-Pyridinecarboxylic acid, 3-chloro-6-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=894074-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 3-chloro-6-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301189250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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